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DFHBI 1T

RNA imaging GFP filter compatibility spectral tuning

Researchers often face hardware incompatibility when imaging RNA with fluorogenic aptamers. DFHBI 1T solves this by matching standard GFP filter cubes (Ex/Em 482/505 nm), eliminating custom filter costs. It also reduces multi-aptamer inventory complexity by binding Spinach2, Broccoli, iSpinach, and Squash (Kd 45-560 nM). Key outcomes: • ~60% brighter cellular signal vs. DFHBI with Spinach2 • ~100% brighter in-gel detection vs. DFHBI • One fluorophore for multiple aptamer tags

Molecular Formula C13H9F5N2O2
Molecular Weight 320.21 g/mol
Cat. No. B8059257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDFHBI 1T
Molecular FormulaC13H9F5N2O2
Molecular Weight320.21 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F
InChIInChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3
InChIKeyAWYCLBWNRONMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DFHBI 1T Fluorogenic RNA Aptamer Probe


DFHBI 1T ((Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one) is a cell-permeable, synthetic fluorogenic dye that mimics the chromophore of green fluorescent protein (GFP). It belongs to the imidazolinone-class of conditional fluorophores that remain essentially non-fluorescent in solution but become brightly fluorescent upon binding to cognate RNA aptamers such as Spinach2, Broccoli, iSpinach, and Squash [1]. Engineered as a derivative of the parent compound DFHBI, DFHBI 1T features a 1,1,1-trifluoroethyl substituent at the N-1 position of the imidazolone ring, which confers a red-shifted excitation/emission spectrum and altered photophysical properties relative to DFHBI [2]. It is supplied as a lyophilized powder (purity ≥98% by HPLC; MW 320.21; CAS 1539318-36-9) and is soluble in DMSO up to 100 mM .

Why In-Class Substitution Falls Short


DFHBI 1T occupies a specific position within the imidazolinone fluorophore family defined by its N-1 trifluoroethyl modification. This structural feature is not present in the parent DFHBI, the C-2–modified DFHBI-2T, or the benzylidene-ring–optimized BI. Each substitution pattern drives distinct binding affinity, spectral output, brightness, and photostability profiles with each aptamer partner. For example, DFHBI binds Spinach2 with a Kd of ~560 nM and produces bluish-green emission (Ex/Em 447/501 nm), poorly matched to standard GFP filter cubes [1]. DFHBI 1T, by contrast, exhibits a 35-nm red-shifted excitation peak and ~60% brighter cellular signal with Spinach2 [2]. Meanwhile, BI offers superior photostability and affinity for Broccoli (Kd 51 nM vs 305 nM for DFHBI 1T), but its spectral properties differ and it is not compatible with Squash aptamers [3]. Consequently, procurement choices must be made on the basis of the specific aptamer, filter set, and imaging duration required, and generic substitution within this compound class will predictably yield suboptimal or even non-functional results.

Product-Specific Evidence for RNA Imaging


GFP Filter Cube Compatibility via Spectral Red-Shift

When bound to the Spinach2 aptamer, DFHBI 1T exhibits a 35 nm red shift in its excitation maximum and a 4 nm red shift in its emission maximum relative to the parent compound DFHBI. Specifically, Spinach2-DFHBI-1T shows excitation/emission maxima of 482/505 nm versus 447/501 nm for Spinach2-DFHBI [1]. This shift brings the complex into direct alignment with standard GFP filter cubes (commonly ~470/40 excitation, ~525/50 emission), whereas the DFHBI complex falls largely outside the GFP excitation window . No other analog in the Song et al. study—including DFHBI-1AE, DFHBI-1HO, or DFHBI-1MO—produced a similarly useful combination of GFP-compatible shift and retained brightness [1].

RNA imaging GFP filter compatibility spectral tuning

Brightness Enhancement Over the Parent Compound

DFHBI 1T, when bound to Spinach2, delivers a 1.4-fold increase in the extinction coefficient and a 1.3-fold increase in quantum yield relative to DFHBI, resulting in a combined brightness (extinction coefficient × quantum yield) that is approximately 1.8-fold higher than Spinach2-DFHBI [1]. For Broccoli, the quantum yield of Broccoli-DFHBI-1T is 0.41 with an extinction coefficient of 28,900 M⁻¹ cm⁻¹ (brightness = 100, relative scale), compared with Broccoli-DFHBI having a quantum yield of approximately 0.34, representing a ~2.1-fold quantum yield improvement [2]. By contrast, DFHBI-2T, despite a larger spectral red shift (+53 nm excitation), exhibits reduced brightness due to a decreased quantum yield [1]. BI, a later-generation derivative, achieves a Broccoli-BI brightness of 188 (relative scale) and quantum yield of 0.67, making it 1.88-fold brighter than Broccoli-DFHBI-1T [2]; however, BI is limited to Broccoli and does not activate Spinach2.

fluorescence brightness quantum yield extinction coefficient

Live-Cell Fluorescence in Mammalian Cells

In a direct live-cell imaging comparison using COS7 cells expressing (CGG)₆₀-Spinach2, replacement of 20 μM DFHBI with 20 μM DFHBI-1T produced intranuclear foci that were approximately 60% brighter when imaged with a GFP filter cube (100 ms exposure) [1]. Moreover, DFHBI-1T-treated cells exhibited visibly lower diffuse background fluorescence than DFHBI-treated cells, attributable to reduced non-specific fluorescence activation by intracellular components [2]. This contrasts with DFHBI, which produces noticeable diffuse cytoplasmic fluorescence and occasional small fluorescent puncta in cells even in the absence of Spinach expression, requiring computational background subtraction for accurate quantification [2]. The ~60% brighter specific signal combined with lower background fluorescence yields a substantially improved signal-to-noise ratio for RNA localization studies.

live-cell RNA imaging cellular fluorescence signal-to-background ratio

Photostability Considerations for Time-Lapse Imaging

A key limitation of DFHBI 1T for extended time-lapse imaging is its relatively rapid photobleaching. Under continuous illumination (488 nm, 100 ms per frame) in live HEK293 cells expressing circular Broccoli RNA, Broccoli-DFHBI-1T complexes lose 50% of their fluorescence signal within approximately 0.6 seconds [1]. In contrast, Broccoli-BI complexes under identical conditions retain 50% of signal for approximately 2.9 seconds, representing a ~4.8-fold improvement in photostability [1]. The rapid photobleaching of DFHBI 1T is attributed to light-induced photoisomerization of the fluorophore to a low-fluorescence trans-isomer, and the rate-limiting step appears to be unbinding of trans-DFHBI-1T rather than rebinding of the cis form from solution [1]. This limitation does not preclude single-snapshot or short-duration imaging, but users requiring prolonged continuous illumination should consider BI (Broccoli only) or alternative aptamer-fluorophore pairs.

photostability photobleaching time-lapse imaging

Cross-Aptamer Binding Compatibility

DFHBI 1T is uniquely positioned among GFP-fluorophore mimics in its ability to productively engage at least four distinct RNA aptamers—Spinach2, Broccoli, iSpinach, and Squash—each with distinct binding affinities and fluorescent outputs . For Broccoli, DFHBI 1T binds with a Kd of 305 ± 39 nM (at 25°C, pH 7.4) [1]. For Squash, a riboswitch-derived aptamer, DFHBI 1T binds with a Kd of 45 nM, representing approximately 6.8-fold tighter binding than to Broccoli [2]. In contrast, DFHBI does not effectively activate Squash, and BI is not reported to bind Squash [2]. DFHBI-2T, while also producing a spectral shift, exhibits a weakened Kd of ~1.2 μM for Spinach2 due to steric hindrance from the C-2 trifluoromethyl group [3]. This broader aptamer compatibility makes DFHBI 1T the most versatile single fluorophore for multi-aptamer experimental designs.

aptamer cross-reactivity binding affinity Squash aptamer

Optimal Application Scenarios for DFHBI 1T


Live-Cell Imaging with Standard GFP Filters

DFHBI 1T is the fluorophore of choice when the experimental infrastructure is built around standard GFP filter cubes (~470/40 excitation, ~525/50 emission). The Spinach2-DFHBI-1T complex exhibits excitation/emission maxima of 482/505 nm—a 35-nm red shift in excitation relative to DFHBI—placing it squarely within the GFP channel [1]. This eliminates the need for custom excitation/emission filters and enables seamless integration with existing fluorescence microscopes already configured for GFP or FITC imaging. Combined with ~60% brighter cellular signal and lower background than DFHBI [1], DFHBI 1T maximizes signal detection efficiency without hardware modification.

Multi-Aptamer Experimental Designs

For laboratories that employ multiple fluorogenic aptamer tags (e.g., Spinach2 for one RNA target, Broccoli for another, and Squash for a third) within the same study or across related projects, DFHBI 1T is the single most versatile procurement option. It binds and activates fluorescence with Spinach2, Broccoli, iSpinach, and Squash, with Kd values ranging from 45 nM (Squash) to ~560 nM (Spinach2) [2]. DFHBI does not activate Squash, BI is not reported to activate Spinach2 or Squash, and DFHBI-2T binds Spinach2 with ~1.2 μM affinity [2]. Stocking DFHBI 1T as a single inventory item reduces procurement complexity and ensures methodological consistency across aptamer-based RNA imaging projects.

In-Gel RNA Detection and Native PAGE Analysis

DFHBI 1T enables post-electrophoretic in-gel fluorescence detection of Broccoli- or Spinach2-tagged RNAs without the need for blotting or probe hybridization. In native polyacrylamide gels, DFHBI-1T staining produces approximately 100% brighter signal than DFHBI staining, as demonstrated in the Filonov et al. 2015 study where Broccoli-tagged RNAs were resolved by native PAGE and stained with either fluorophore [3]. This enhanced sensitivity is particularly valuable for detecting low-abundance RNA processing intermediates. The staining protocol is straightforward—15–20 min incubation in DFHBI-1T staining solution at room temperature—and the signal can be imaged using a standard gel documentation system with 470±15 nm excitation and 532±14 nm emission [4].

Short-Duration RNA Localization Studies

DFHBI 1T is well-suited for experiments that do not require prolonged continuous illumination, such as single-snapshot RNA localization analysis, short image sequences, or protocols with dark recovery intervals between acquisitions. While Broccoli-DFHBI-1T exhibits a signal half-life of ~0.6 seconds under continuous 488 nm illumination [5], this is adequate for acquiring 5–10 frames at 100 ms exposure. For applications demanding extended time-lapse imaging with Broccoli, BI (signal half-life ~2.9 sec) should be procured instead [5]. For Squash-based imaging, the higher photostability plateau of Squash-DFHBI-1T relative to Broccoli-based systems [6] makes DFHBI 1T the appropriate fluorophore partner for Squash-tagged RNA imaging in moderate-duration experiments.

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